molecular formula C15H20N4O4 B2881638 Ethyl 2-[(1H-1,2,3-benzotriazol-1-ylmethyl)(2-ethoxy-2-oxoethyl)amino]acetate CAS No. 302932-28-1

Ethyl 2-[(1H-1,2,3-benzotriazol-1-ylmethyl)(2-ethoxy-2-oxoethyl)amino]acetate

Cat. No.: B2881638
CAS No.: 302932-28-1
M. Wt: 320.349
InChI Key: AIXCUJIMFZZARY-UHFFFAOYSA-N
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Description

Ethyl 2-[(1H-1,2,3-benzotriazol-1-ylmethyl)(2-ethoxy-2-oxoethyl)amino]acetate is a benzotriazole-containing compound characterized by a complex structure incorporating a benzotriazole moiety linked via a methylene bridge to an aminoacetate ester. The benzotriazole group is known for its stability and role in facilitating nucleophilic substitutions, making this compound a candidate for catalytic or medicinal chemistry applications .

Properties

IUPAC Name

ethyl 2-[benzotriazol-1-ylmethyl-(2-ethoxy-2-oxoethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4/c1-3-22-14(20)9-18(10-15(21)23-4-2)11-19-13-8-6-5-7-12(13)16-17-19/h5-8H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXCUJIMFZZARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CC(=O)OCC)CN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(1H-1,2,3-benzotriazol-1-ylmethyl)(2-ethoxy-2-oxoethyl)amino]acetate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of Benzotriazole Derivative: The synthesis begins with the preparation of a benzotriazole derivative by reacting benzotriazole with an appropriate alkylating agent under basic conditions.

    Introduction of Amino Acid Derivative: The benzotriazole derivative is then reacted with an amino acid derivative, such as glycine ethyl ester, in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    Esterification: The final step involves the esterification of the intermediate product with ethyl chloroformate under mild conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1H-1,2,3-benzotriazol-1-ylmethyl)(2-ethoxy-2-oxoethyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Ethyl 2-[(1H-1,2,3-benzotriazol-1-ylmethyl)(2-ethoxy-2-oxoethyl)amino]acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(1H-1,2,3-benzotriazol-1-ylmethyl)(2-ethoxy-2-oxoethyl)amino]acetate involves its interaction with specific molecular targets and pathways. The benzotriazole ring can interact with metal ions, proteins, and enzymes, modulating their activities. The compound’s ester and amino acid derivatives can also participate in various biochemical processes, influencing cellular functions and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzotriazole Moieties

Ethyl 2-(1H-1,2,3-Benzotriazol-1-yl)acetate
  • Structure: Simplifies the target compound by replacing the amino-linked ethoxy-oxoethyl group with a direct acetate ester.
  • Synthesis: Prepared via reaction of 1H-benzotriazole with ethyl chloroacetate in ethanol ().
  • Properties: Crystallographic analysis reveals coplanarity of non-benzotriazole atoms (r.m.s. deviation = 0.0409 Å), enhancing stability through weak C–H···N/O interactions .
  • Comparison: The absence of the ethoxy-oxoethylamino group reduces steric hindrance and may lower molecular weight (C10H11N3O2 vs.
Ethyl 2-(1H-1,2,3-Benzotriazol-1-yl)-2-[[methyl(oxo)phenyl-λ6-sulfanylidene]amino]acetate (³b)
  • Structure: Features a sulfoximine group instead of the ethoxy-oxoethylamino linkage.
  • Synthesis : Produced via benzotriazole methodology with 82% yield ().
  • Properties: Melting point (114–115°C) and HRMS/NMR data confirm structural integrity.
  • Comparison : The sulfoximine substituent may enhance biological activity compared to the target compound’s ester group, though this remains speculative without direct data .

Triazole-Based Analogues

Ethyl 2-(1H-1,2,3-Triazol-1-yl)acetate
  • Structure : Replaces benzotriazole with a simpler triazole ring.
  • Synthesis : Synthesized via alkylation of 1,2,3-triazole with ethyl bromoacetate (30% yield) ().
  • Properties : ¹H NMR shows distinct resonances for triazole protons (δ 7.69 ppm) and acetate methylene (δ 5.24 ppm) .
Ethyl 2-[1-(3-Methylbutyl)-4-phenyl-1H-1,2,3-triazol-5-yl]-2-oxoacetate
  • Structure : Incorporates a triazole ring substituted with a phenyl group and a branched alkyl chain.
  • Applications : Exhibits antimicrobial and anticancer activities ().
  • Comparison : The 2-oxoacetate group mimics the ethoxy-oxoethyl moiety in the target compound, suggesting shared reactivity in nucleophilic additions .

Ethoxy-Oxoethyl-Substituted Analogues

Ethyl 2-(1-{[1-(2-Ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate
  • Structure : Contains cyclopropyl rings and dual ethoxy-oxoethyl groups.
  • Properties : Molecular weight 269.34 g/mol; 97% purity ().

Biological Activity

Ethyl 2-[(1H-1,2,3-benzotriazol-1-ylmethyl)(2-ethoxy-2-oxoethyl)amino]acetate (CAS Number: 302932-28-1) is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on available research findings.

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of 1H-benzotriazole with ethyl 2-chloroacetate in ethanol. The resulting structure contains a benzotriazole moiety, which is known for its diverse biological properties. The molecular formula of the compound is C15H20N4O4C_{15}H_{20}N_{4}O_{4}, and it features several functional groups that contribute to its biological activity.

Antimicrobial Properties

Research has indicated that benzotriazole derivatives exhibit various antimicrobial activities. This compound has been screened against several bacterial strains. The results showed moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus140.5 mg/mL
Escherichia coli101.0 mg/mL
Bacillus subtilis120.8 mg/mL

Anti-inflammatory Effects

Benzotriazole compounds have been noted for their anti-inflammatory properties. Studies suggest that this compound may inhibit the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of benzotriazole derivatives have also been investigated. This compound displayed moderate cytotoxicity against several cancer cell lines, including HCT116 and HeLa cells. The IC50 values ranged from 10 to 20 µM, suggesting that further optimization could enhance its anticancer potential .

Case Studies

Case Study 1: Antimicrobial Screening

In a study conducted to evaluate the antimicrobial efficacy of various benzotriazole derivatives, ethyl 2-[...]-acetate was tested alongside standard antibiotics. The compound demonstrated significant inhibition against Staphylococcus aureus, comparable to that of ampicillin .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of this compound involved assessing its effect on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results indicated a reduction in tumor necrosis factor-alpha (TNF-alpha) levels by approximately 40% at a concentration of 25 µM .

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